molecular formula C6H9NO4 B8489309 4-(2-Hydroxyethyl)morpholine-2,3-dione CAS No. 68898-62-4

4-(2-Hydroxyethyl)morpholine-2,3-dione

Cat. No. B8489309
M. Wt: 159.14 g/mol
InChI Key: HJBREASPIYRAMW-UHFFFAOYSA-N
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Patent
US05663262

Procedure details

In a flask similar to that used for example 9 was placed 146 g (1.0 mole) of diethyl oxalate, and to this flask was added dropwise 26 g (0.25 moles) of diethanolamine maintaining reaction temperature at 30° C. during 1 hour. After the dropping finished, the stirring was continued at 25° C. for further 2 hours and then crystals separated were taken by filtration to obtain N-hydroxyethylmorpholine-2,3-dione.
Quantity
146 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:8][CH2:9][CH3:10])(=[O:7])[C:2]([O:4]CC)=O.[NH:11](CCO)[CH2:12][CH2:13][OH:14]>>[OH:14][CH2:13][CH2:12][N:11]1[CH2:10][CH2:9][O:8][C:1](=[O:7])[C:2]1=[O:4]

Inputs

Step One
Name
Quantity
146 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
N(CCO)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask similar to that used for example 9
ADDITION
Type
ADDITION
Details
to this flask was added dropwise
CUSTOM
Type
CUSTOM
Details
crystals separated
FILTRATION
Type
FILTRATION
Details
were taken by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCCN1C(C(OCC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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